molecular formula C21H18N4S B12263603 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12263603
M. Wt: 358.5 g/mol
InChI Key: PDZJOSZXEULGEH-UHFFFAOYSA-N
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Description

4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring, along with the phenyl and pyridine groups, makes this compound a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of strong bases like cesium carbonate and reducing agents such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl or pyridine rings .

Scientific Research Applications

4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the phenyl and pyridine groups can interact with cellular membranes and proteins. This compound may also induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine apart is its unique combination of the triazole ring with the phenyl and pyridine groups. This structure provides a versatile platform for various chemical modifications and enhances its potential for diverse biological activities .

Properties

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

4-[5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4S/c1-16-6-5-7-17(14-16)15-26-21-24-23-20(18-10-12-22-13-11-18)25(21)19-8-3-2-4-9-19/h2-14H,15H2,1H3

InChI Key

PDZJOSZXEULGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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